Technical Master Guide: Ethyl 3-bromo-1H-pyrrole-2-carboxylate
Technical Master Guide: Ethyl 3-bromo-1H-pyrrole-2-carboxylate
This guide is structured as a high-level technical whitepaper designed for researchers and drug development professionals. It prioritizes the specific challenges of accessing the 3-bromo isomer, which is significantly more difficult to synthesize than the common 4- or 5-bromo analogs due to the natural electrophilic reactivity of the pyrrole ring.
CAS: 1548338-99-3 | Formula: C₇H₈BrNO₂ | MW: 218.05 g/mol
Executive Summary: The "Impossible" Isomer?
Ethyl 3-bromo-1H-pyrrole-2-carboxylate represents a critical "divergent" scaffold in medicinal chemistry. Unlike its 4-bromo and 5-bromo counterparts—which are easily accessed via standard electrophilic substitution—the 3-bromo isomer requires specific synthetic choreography to overcome the pyrrole ring's natural preference for C4/C5 halogenation.
This intermediate is a linchpin for synthesizing C3-arylated pyrroles (via Suzuki-Miyaura coupling), which are core motifs in:
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Metallo-β-lactamase (MBL) Inhibitors: Combatting antibiotic resistance.
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Marine Alkaloid Analogs: Synthetic routes to Lamellarins and Oroidin derivatives.
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Kinase Inhibitors: Where the C3-vector allows precise probing of ATP-binding pockets.
Synthesis & Manufacturing: The Directed Metalation Protocol
Direct bromination of ethyl 1H-pyrrole-2-carboxylate yields the 4-bromo or 4,5-dibromo products. To access the 3-bromo position exclusively, a Directed ortho-Metalation (DoM) strategy or a Steric Blocking strategy is required.
The following protocol is synthesized from advanced methodology (e.g., J. Med. Chem. 2021) adapted for the ethyl ester.
Phase 1: The "Blocking" Strategy (N-Protection)
The pyrrole nitrogen must be protected with a bulky, electron-withdrawing group (EWG) to (1) deactivate the ring against over-bromination and (2) direct lithiation if a DoM route is chosen.
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Reagent: Benzenesulfonyl chloride (PhSO₂Cl) or TIPS-Cl.
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Mechanism: The sulfonyl group sterically hinders the adjacent C2/C5 positions and electronically deactivates the ring, allowing for controlled reactivity.
Phase 2: Regioselective Bromination & Functionalization
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Step A (Bromination): Bromination of N-(phenylsulfonyl)pyrrole typically occurs at C3 due to the directing effect of the bulky N-group and electronic deactivation.
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Step B (C2-Carboxylation): The resulting 3-bromo-1-(phenylsulfonyl)pyrrole is subjected to lithiation. The bromine at C3 directs the lithium to the thermodynamically favored C2 position (via the "Halogen Dance" or simple ortho-lithiation depending on conditions), or the C3-bromo species is isolated and then C2-lithiated.
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Step C (Trapping): The C2-lithio species is trapped with Ethyl Chloroformate (ClCOOEt).
Phase 3: Deprotection
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Reagent: Tetrabutylammonium fluoride (TBAF) or mild base (NaOH/MeOH).
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Outcome: Removal of the sulfonyl group yields the free amine ethyl 3-bromo-1H-pyrrole-2-carboxylate .
Validated Workflow Diagram
Caption: Regioselective synthesis pathway avoiding the thermodynamically favored 4/5-bromo isomers.
Chemical Reactivity & Functionalization
The utility of CAS 1548338-99-3 lies in its orthogonal reactivity. It possesses three distinct "handles" for diversification.
| Reaction Type | Site | Reagents/Conditions | Application |
| Suzuki-Miyaura Coupling | C3-Br | Arylboronic acids, Pd(dppf)Cl₂, K₂CO₃ | Installing aryl/heteroaryl groups for kinase inhibitors or lamellarin cores. |
| N-Alkylation | N1-H | Alkyl halides, NaH or K₂CO₃ | Modulating solubility and lipophilicity; creating N-substituted drug candidates. |
| Hydrolysis/Amidation | C2-Ester | LiOH (Hydrolysis) or Amines/AlMe₃ (Amidation) | Converting the ester to a carboxylic acid (for pharmacophores) or amide. |
Critical Insight: The Suzuki "Switch"
The C3-bromo position is less reactive than a C2-bromo or C5-bromo in oxidative addition. Therefore, electron-rich phosphine ligands (e.g., SPhos, XPhos) or bidentate ligands (dppf) are often required to facilitate the coupling at the C3 position, especially if the nitrogen is unprotected (free NH can poison Pd catalysts).
Recommendation: For difficult couplings, re-protect the Nitrogen (e.g., with Boc or SEM) before attempting the Suzuki reaction to prevent catalyst deactivation.
Applications in Medicinal Chemistry
A. Metallo-β-Lactamase (MBL) Inhibitors
Researchers have utilized the 3-bromo scaffold to synthesize N-sulfamoylpyrrole-2-carboxylates . The C3-substitution is vital for fitting into the active site of B1 subclass MBLs (like NDM-1), where the substituent can interact with hydrophobic pockets adjacent to the Zinc center.
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Mechanism:[1][2][3][4][5] The pyrrole core mimics the transition state of β-lactam hydrolysis.
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Source:ACS Infectious Diseases (See Ref 1).
B. Marine Natural Product Synthesis
The compound serves as a biomimetic precursor for Bromopyrrole Alkaloids found in marine sponges (e.g., Agelas sp.).
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Target: Oroidin, Sceptrin, and Lamellarin analogs.
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Utility: The 3-bromo motif is often a precursor to complex fused ring systems (e.g., pyrrolo[1,2-a]quinoxalines) via intramolecular cyclization.
C. Divergent Library Generation
In high-throughput screening (HTS), this scaffold allows for the rapid generation of 3,4,5-trisubstituted pyrroles . By starting with the 3-bromo-2-ester, chemists can sequentially functionalize the C3 (Suzuki), then C4/C5 (via C-H activation or further halogenation), and finally the N1 position.
Handling, Stability & Safety
Signal Word: WARNING
| Hazard Class | Code | Description |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Storage Protocol:
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Temperature: 2–8°C (Refrigerate).
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Atmosphere: Inert gas (Argon/Nitrogen) recommended. Pyrroles can darken (oxidize) upon prolonged exposure to air and light.
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Solubility: Soluble in DMSO, Methanol, DCM, and Ethyl Acetate. Sparingly soluble in water.
References
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Structural Basis of Metallo-β-lactamase Inhibition by N-Sulfamoylpyrrole-2-carboxylates. Source: ACS Infectious Diseases (2021). Context: Describes the synthesis of 3-bromo-pyrrole intermediates via N-protection and directed bromination.
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Synthetic flexibility of a bromopyrrole ester intermediate: toward novel biologically active compounds. Source: University of Richmond Scholarship Repository (2016). Context: Details Suzuki coupling optimization for bromopyrrole esters.
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Marine Bromopyrrole Alkaloids: Synthesis and Diverse Medicinal Applications. Source: Current Topics in Medicinal Chemistry (2014).[6][7] Context: Reviews the role of bromopyrrole scaffolds in drug discovery.
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Ethyl 3-bromo-1H-pyrrole-2-carboxylate Product Data. Source: Sigma-Aldrich / Merck. Context: Physical properties and safety data.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A New Tetracyclic Bromopyrrole-Imidazole Derivative through Direct Chemical Diversification of Substances Present in Natural Product Extract from Marine Sponge Petrosia (Strongylophora) sp. [mdpi.com]
- 4. scholarship.richmond.edu [scholarship.richmond.edu]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and pharmacological evaluation of marine bromopyrrole alkaloid-based hybrids with anti-inflammatory activity - Arabian Journal of Chemistry [arabjchem.org]
